molecular formula C15H23B B1314312 1-(Bromomethyl)-4-octylbenzene CAS No. 88255-11-2

1-(Bromomethyl)-4-octylbenzene

Cat. No.: B1314312
CAS No.: 88255-11-2
M. Wt: 283.25 g/mol
InChI Key: QPRYBIJQSRFLBQ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-octylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a bromomethyl group at the first position and an octyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-octylbenzene can be synthesized through a multi-step process involving the bromination of 4-octylbenzyl alcohol. The general synthetic route involves:

    Bromination of 4-octylbenzyl alcohol: This step involves the reaction of 4-octylbenzyl alcohol with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (CH₂Cl₂). The reaction is typically carried out at room temperature to yield this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-octylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form carboxylic acids or aldehydes.

    Reduction: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Methyl-substituted benzene derivatives.

Scientific Research Applications

1-(Bromomethyl)-4-octylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of functionalized polymers and materials with specific properties.

    Biological Studies: It is employed in the study of biological systems and the development of bioactive compounds.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a building block in the synthesis of surfactants and detergents.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-octylbenzene primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    1-(Chloromethyl)-4-octylbenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(Bromomethyl)-4-hexylbenzene: Similar structure but with a hexyl group instead of an octyl group.

    1-(Bromomethyl)-4-decylbenzene: Similar structure but with a decyl group instead of an octyl group.

Uniqueness: 1-(Bromomethyl)-4-octylbenzene is unique due to the specific combination of the bromomethyl and octyl groups, which imparts distinct reactivity and properties compared to its analogs. The length of the octyl chain influences the compound’s solubility and interaction with other molecules, making it suitable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

1-(bromomethyl)-4-octylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23Br/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-12H,2-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRYBIJQSRFLBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70548267
Record name 1-(Bromomethyl)-4-octylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88255-11-2
Record name 1-(Bromomethyl)-4-octylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

PBr3 (0.23 ml) was added drop wise to a stirred solution of the product of Step B (0.082 g; 0.37 mmol) in Et2O (2 ml) at −15° C. The mixture was allowed to warm up to room temperature and the stirring was continued for 4 h. This was poured onto ice (5 g) and the product was extracted with fresh Et2O (2×10 ml). The combined extracts were washed with 5% NaHCO3, H2O, brine, dried over anhydrous MgSO4 and filtered. The filtrate was evaporated under reduced pressure and the residue was purified by FCC (SiO2, hexane) to give the title compound (0.04 g; 40%) as a colourless solid. 1H-NMR (CDCl3) 0.86 (tr, 3H, J=7 Hz); 1.26 (m, 10H); 1.57 (m, 2H); 2.57 (tr, 2H, J=7.9 Hz); 4.48 (s, 2H); 7.13 (d, 2H, J=8 Hz); 7.28 (d, 2H, J=8 Hz).
Name
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
0.082 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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